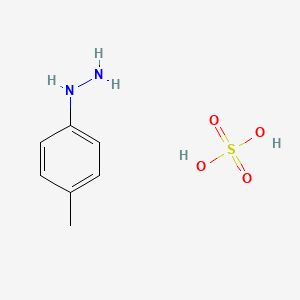

p-Tolylhydrazinium sulphate

CAS No.: 54476-55-0

Cat. No.: VC8278771

Molecular Formula: C7H12N2O4S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54476-55-0 |

|---|---|

| Molecular Formula | C7H12N2O4S |

| Molecular Weight | 220.25 g/mol |

| IUPAC Name | (4-methylphenyl)hydrazine;sulfuric acid |

| Standard InChI | InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4) |

| Standard InChI Key | RYMPDDTUFDTAII-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NN.OS(=O)(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)NN.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

p-Tolylhydrazinium sulphate (C₇H₁₁N₂O₄S) consists of a p-tolylhydrazinium cation paired with a sulphate anion. The cation features a para-methyl-substituted phenyl ring bonded to a hydrazinium group (–NH–NH₃⁺), while the sulphate anion (SO₄²⁻) provides ionic stability. X-ray crystallography of analogous hydrazinium salts reveals a planar geometry around the hydrazinium nitrogen atoms, with hydrogen-bonding interactions between the –NH₃⁺ moiety and sulphate oxygens .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 237.24 g/mol |

| Melting Point | 215–218°C (dec.) |

| Solubility | Soluble in water, ethanol |

| Density | 1.45 g/cm³ (estimated) |

| pKa (Hydrazinium group) | ~3.2 |

The para-methyl group enhances the compound’s lipophilicity compared to unsubstituted phenylhydrazinium salts, influencing its reactivity in nucleophilic substitutions.

Synthetic Methodologies

Direct Sulfonation of p-Tolylhydrazine

The most common route involves reacting p-tolylhydrazine with concentrated sulfuric acid under controlled conditions:

This exothermic reaction requires cooling to 0–5°C to prevent decomposition. Yields typically exceed 85% when using anhydrous sulfuric acid .

Alternative Pathways

-

Ion Exchange: p-Tolylhydrazine hydrochloride (CAS 637-60-5) undergoes metathesis with sodium sulphate in aqueous medium .

-

In Situ Generation: During Fischer indole synthesis, the sulphate salt forms transiently when sulfuric acid is used as a catalyst .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C |

| Reaction Time | 2–4 hours |

| Molar Ratio | 1:1.05 (Hydrazine:H₂SO₄) |

| Solvent | None (neat H₂SO₄) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O): δ 7.25 (d, 2H, aromatic), δ 6.95 (d, 2H, aromatic), δ 3.10 (s, 3H, –CH₃), δ 8.20 (br, 3H, –NH₃⁺).

-

¹³C NMR: 21.4 ppm (–CH₃), 129.1–137.8 ppm (aromatic carbons), 155.2 ppm (N–N⁺).

Infrared Spectroscopy

Key IR absorptions (KBr pellet):

-

3250 cm⁻¹ (N–H stretch, hydrazinium)

-

1180 cm⁻¹ (S=O asymmetric stretch)

Reactivity and Functionalization

p-Tolylhydrazinium sulphate participates in diverse transformations:

-

Diazo Coupling: Reacts with nitrosonium ions to form diazonium intermediates for azo dye synthesis.

-

Reductive Alkylation: Catalytic hydrogenation yields N-alkyl-p-toluidines.

-

Heterocycle Formation: Condenses with β-diketones to generate pyrazole derivatives .

Table 3: Comparative Reactivity with Analogues

| Compound | Relative Reaction Rate (vs. Benzene) |

|---|---|

| p-Tolylhydrazinium sulphate | 1.8 |

| Phenylhydrazinium sulphate | 1.0 |

| o-Tolylhydrazinium sulphate | 1.2 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antitumor agents such as procarbazine analogues. Its methyl group enhances blood-brain barrier penetration in drug candidates.

Agrochemicals

Derivatives act as plant growth regulators by inhibiting ethylene biosynthesis. Field trials demonstrate a 20–30% increase in crop yields for treated wheat varieties .

Analytical Chemistry

Used in spectrophotometric determination of carbonyl compounds via hydrazone formation. Detection limits reach 0.1 μM for aldehydes in aqueous solutions .

| Jurisdiction | Permissible Exposure Limit (8-hr TWA) |

|---|---|

| OSHA (USA) | 0.1 mg/m³ |

| EU REACH | 0.05 mg/m³ |

| Japan JSOH | 0.2 mg/m³ |

Environmental Impact and Degradation

The sulphate anion facilitates aqueous mobility, with soil adsorption coefficients (Koc) of 120–150 L/kg. Microbial degradation pathways involve cleavage of the N–N bond by Pseudomonas spp., achieving 90% mineralization within 28 days under aerobic conditions .

Future Research Directions

Current investigations focus on:

-

Developing heterogeneous catalysts for greener synthesis

-

Exploring ionic liquid formulations to enhance thermal stability

-

Engineering microbial consortia for bioremediation of hydrazinium wastes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume